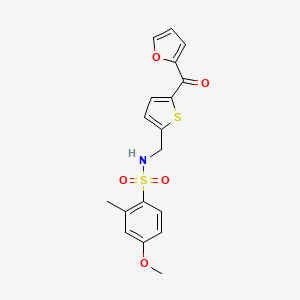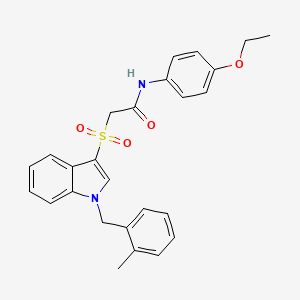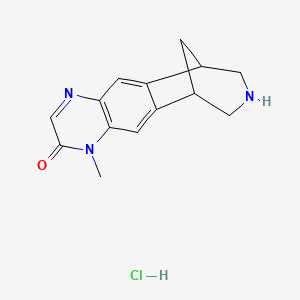![molecular formula C23H15ClN4O2 B2678906 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one CAS No. 1291862-41-3](/img/structure/B2678906.png)
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a chlorophenyl group, an oxadiazole ring, a methylphenyl group, and a phthalazinone ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions involving appropriate precursors .Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple aromatic rings. The oxadiazole ring and phenyl rings could potentially participate in π-π interactions, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing chloro groups and the electron-donating methyl group. The compound could potentially undergo electrophilic aromatic substitution reactions at the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chloro groups could increase the compound’s lipophilicity, potentially influencing its absorption and distribution in the body .科学的研究の応用
Antimicrobial Activity
Several studies have synthesized derivatives related to the specified compound and evaluated their antimicrobial efficacy. For instance, El-Hashash et al. (2012) synthesized new derivatives including 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol- derivatives with the objective of studying their antimicrobial activity. These compounds were identified using various spectral methods and showed potential in antimicrobial applications El-Hashash et al., 2012. Similarly, Sridhara et al. (2010) designed and synthesized new 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, demonstrating antimicrobial activity against various bacteria and fungi strains Sridhara et al., 2010.
Anticancer Activity
Research has also extended into the anticancer potential of similar chemical structures. Ravinaik et al. (2021) evaluated a series of substituted benzamides for their anticancer activity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Most of the tested compounds exhibited moderate to excellent anticancer activity, indicating the potential of such derivatives in cancer treatment Ravinaik et al., 2021.
Synthesis and Structural Characterization
Beyond biological applications, research has also focused on the synthesis and structural characterization of compounds within this chemical class. Behalo et al. (2016) developed a one-pot synthesis method for 1,3,4-oxadiazole derivatives, showcasing a facile approach to obtaining these compounds and evaluating their antimicrobial activities Behalo et al., 2016.
将来の方向性
特性
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O2/c1-14-10-12-15(13-11-14)28-23(29)17-7-3-2-6-16(17)20(26-28)22-25-21(27-30-22)18-8-4-5-9-19(18)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZZRRCDIZZXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2678830.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2678833.png)

![2-(2,4-dichlorophenoxy)-N-[4-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2678835.png)

![N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B2678838.png)
![8-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2678839.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2678844.png)

![1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2678846.png)